Product packaging for 3-Chloroallyl alcohol(Cat. No.:CAS No. 29560-84-7)

3-Chloroallyl alcohol

Cat. No.: B049459
CAS No.: 29560-84-7
M. Wt: 92.52 g/mol
InChI Key: HJGHXDNIPAWLLE-UHFFFAOYSA-N
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Description

3-Chloroallyl alcohol is a versatile bifunctional building block of significant interest in organic synthesis and materials science. This compound features both a reactive hydroxyl group and an alkenyl chloride moiety, allowing it to participate in a wide range of chemical transformations. Its primary research value lies in its role as a precursor for the synthesis of various heterocycles, pharmaceutical intermediates, and as a cross-linking agent in polymer chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₃H₅ClO B049459 3-Chloroallyl alcohol CAS No. 29560-84-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloroprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H5ClO/c4-2-1-3-5/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HJGHXDNIPAWLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041481
Record name 3-Chloroallyl alcohol
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Molecular Weight

92.52 g/mol
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CAS No.

29560-84-7
Record name 2-Propen-1-ol, 3-chloro-
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Record name 3-Chloroallyl alcohol
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Record name 3-Chloroallyl alcohol
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Record name 3-chloroprop-2-en-1-ol
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Record name 3-CHLOROALLYL ALCOHOL
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Isomeric Considerations in Research: Cis and Trans 3 Chloroallyl Alcohol

3-Chloroallyl alcohol exists as two geometric isomers: cis-(Z) and trans-(E). nih.govresearchgate.net Research frequently distinguishes between these two forms because their behavior and degradation rates can differ. nih.govwur.nlnih.gov

The parent compound, 1,3-dichloropropene (B49464), is also a mixture of cis and trans isomers, which hydrolyze to form the corresponding cis- and trans-3-chloroallyl alcohols. nih.govethz.ch Studies have shown that the degradation rates of these isomers in soil can vary significantly. wur.nl In soils with a history of repeated 1,3-dichloropropene application, trans-1,3-D was observed to degrade much more rapidly than the cis-isomer. nih.gov This led to the detection of large amounts of cis-3-chloroallyl alcohol, while little or no trans-3-chloroallyl alcohol was formed, suggesting a rapid biological hydrolysis of the trans isomer. nih.gov

In one study, the biodegradation of the chloroallyl alcohols in soil showed that the trans isomer degraded about three times faster than the cis isomer in clay-containing soils at 15°C. wur.nl This differential behavior underscores the importance of isomer-specific analysis in environmental and chemical studies.

Scope and Significance in Chemical and Environmental Sciences Research

Environmental Hydrolysis Pathways

The principal environmental route to the formation of this compound is the hydrolysis of 1,3-dichloropropene, a widely used agricultural nematicide. This process occurs in aqueous environments such as soil water and groundwater.

ClCH=CHCH₂Cl + H₂O → ClCH=CHCH₂OH + HCl

This hydrolysis is a key abiotic degradation pathway for 1,3-dichloropropene. Both the cis and trans isomers of 1,3-dichloropropene are converted to the corresponding isomers of this compound. nih.gov

The rate of hydrolysis of 1,3-dichloropropene to this compound is significantly influenced by the pH of the aqueous medium. researchgate.net Generally, the reaction is favored under alkaline (high pH) conditions and inhibited by acidic (low pH) conditions. researchgate.net This is because the hydroxide (B78521) ion (OH⁻), which is more abundant at higher pH, is a stronger nucleophile than a water molecule, thus accelerating the rate of the substitution reaction.

The hydrolysis of 1,3-dichloropropene typically follows first-order kinetics. Studies have shown that the half-life of 1,3-dichloropropene in water is dependent on temperature, as illustrated in the table below.

Table 1: Hydrolysis Half-Lives of 1,3-Dichloropropene at Various Temperatures

Temperature (°C) Half-Life (days)
10 51.0
20 11.3
30 3.1

Source: Compiled from hydrolysis studies in dilute aqueous solution.

While the direct hydrolysis of 1,3-dichloropropene to this compound is a primary pathway, the reaction can also proceed through the formation of intermediate chlorohydrins. In this context, a chlorohydrin is a molecule containing both a chlorine atom and a hydroxyl group on adjacent carbon atoms. The term is also used more broadly to describe chlorinated alcohols. The hydrolysis product, this compound, is itself a type of chlorohydrin. The transformation of 1,3-dichloropropene involves the substitution of a chlorine atom with a hydroxyl group, directly yielding the this compound structure. who.intinchem.org Further reactions of this primary product can lead to other compounds.

Biosynthetic and Metabolic Formation Pathways

In addition to abiotic hydrolysis, this compound can be formed through the metabolic activities of plants and microorganisms.

This compound is a known metabolite of the herbicide clethodim (B606718). herts.ac.uk Following the application of clethodim to leafy crops, it can be metabolized, leading to the formation of this compound, which may then be present as a glycoside conjugate. who.int The exact enzymatic pathways within the plant that lead to the cleavage of the clethodim molecule to yield this compound are complex and involve several steps. The core structure of clethodim contains a 3-chloroallyloxy group, which is the source of the resulting this compound metabolite.

Certain soil microorganisms have the capacity to metabolize 1,3-dichloropropene, and in some cases, this can lead to the formation of this compound. The bacterium Pseudomonas cichorii 170, which was isolated from soil repeatedly treated with 1,3-dichloropropene, can utilize this compound as a carbon and energy source. nih.govrug.nl This bacterium produces a hydrolytic haloalkane dehalogenase enzyme that is involved in the conversion of 1,3-dichloropropene to this compound. nih.govnih.govrug.nl The gene responsible for this enzyme has been identified as being identical to the dhaA gene from Rhodococcus rhodochrous. nih.govrug.nl

In these microbial systems, the formation of this compound is the initial step in a larger degradation pathway. nih.govnih.gov The this compound is subsequently oxidized to 3-chloroacrylic acid and then further metabolized. nih.govnih.govresearchgate.net The enzymatic activities for the degradation of the cis and trans isomers of 3-chloroacrylic acid can differ, with some enzymes being constitutive and others being inducible. nih.govnih.gov

Table 2: Enzyme Activity in Pseudomonas cichorii 170 for Metabolites of 1,3-Dichloropropene

Substrate Enzyme Activity (nmol/min/mg of protein)
cis-1,3-Dichloropropene 1.5
trans-1,3-Dichloropropene 2.5
cis-3-Chloroallyl alcohol 120
trans-3-Chloroallyl alcohol 180

Source: Adapted from studies on the degradation of 1,3-dichloropropene by Pseudomonas cichorii 170.

Laboratory and Industrial Synthetic Routes

The primary methods for synthesizing this compound include the chlorination of allylic alcohols and the hydrolysis of dichlorinated propenes. The choice of method often depends on the desired isomeric form and the scale of production.

Direct chlorination of allyl alcohol is a recognized pathway for producing this compound. evitachem.com More advanced and stereocontrolled methods have been developed to achieve higher selectivity. One such method involves the chlorination of 4-substituted-1,2-oxaborol-2(5H)-ols using N-chlorosuccinimide (NCS). sioc-journal.cn This reaction proceeds under mild conditions and yields (Z)-2-substituted-3-chloroallyl alcohols with moderate to good yields, crucially maintaining the stereochemical configuration of the starting material. sioc-journal.cn

A prevalent formation route for this compound is the hydrolysis of 1,3-dichloropropene, a widely used soil fumigant. researchgate.netnih.gov This conversion is a key degradation pathway for the fumigant in soil and water. asm.orgwho.int The reaction involves the hydrolytic conversion of both cis- and trans-1,3-dichloropropene to the corresponding cis- and trans-3-chloroallyl alcohol isomers. who.intnih.gov

The hydrolysis process is influenced by several environmental factors and generally follows pseudo-first-order kinetics. researchgate.net Research has shown that the rate of hydrolysis is significantly dependent on pH, with higher pH levels favoring the reaction and lower pH levels inhibiting it. researchgate.net Furthermore, factors such as soil moisture content and initial fumigant concentration can impact the reaction rate. researchgate.net In soil environments, the degradation of 1,3-dichloropropene to this compound is understood to be primarily a chemical hydrolysis step, which is then followed by biological degradation of the alcohol. asm.org The presence of certain microorganisms can facilitate the initial hydrolysis; for example, Pseudomonas cichorii 170 produces a haloalkane dehalogenase that converts 1,3-dichloropropene to this compound. nih.govscispace.com

Table 1: Factors Influencing the Hydrolysis Rate of 1,3-Dichloropropene

Factor Effect on Hydrolysis Rate Citation
pH Increased rate at high pH; inhibited at low pH. researchgate.net
Soil Moisture Rate constant increases with higher moisture content. researchgate.net
Initial Concentration Rate constant decreases with higher initial concentrations. researchgate.net
Organic Matter Promotes degradation through direct substitution reactions. researchgate.net
Microorganisms Can be the primary driver of degradation in non-sterilized soils. asm.org

Achieving stereoselectivity in the synthesis of this compound isomers is a significant focus of synthetic chemistry. The goal is to control the geometry around the double bond to produce either the cis (Z) or trans (E) isomer preferentially.

One effective strategy is the use of precursors with defined stereochemistry. The chlorination of alkenylboronic acids with N-chlorosuccinimide (NCS) has been shown to produce (Z)-2-substituted-3-chloroallyl alcohols with high stereochemical retention. sioc-journal.cn This method provides a mild and high-yield route to the Z-isomer. sioc-journal.cn

Other approaches focus on stereocontrolled addition reactions. The Barbier allylation, mediated by indium, of carbonyl compounds with chloroallyl substrates can exhibit diastereoselectivity, particularly when using γ-substituted allyl chlorides. mdpi.com In these cases, the anti-adduct is often the major diastereoisomer formed. mdpi.com Similarly, the addition of chiral (α-chloroallyl)boronates to aldehydes can yield homoallyl alcohols with a high degree of enantiomeric excess, demonstrating that chloroallyl reagents can be used in highly stereocontrolled transformations. researchgate.net

The synthesis of this compound is accompanied by several challenges related to reaction control and product isolation.

Isomeric Mixture Formation : A primary difficulty is preventing the formation of a mixture of cis and trans isomers. These isomers often possess similar physical properties, which complicates their separation by standard purification techniques like distillation. The development of specific stereoselective methods is a direct response to this challenge. sioc-journal.cn

Control of Reaction Conditions : For syntheses relying on the hydrolysis of 1,3-dichloropropene, exercising precise control can be difficult. The reaction rate is sensitive to multiple variables, including pH and the presence of organic matter, making consistent product yields challenging to achieve. researchgate.net

Product Stability and Byproduct Formation : this compound is susceptible to oxidation, which can lead to the formation of impurities such as 3-chloroacrolein (B1609247) and, subsequently, 3-chloroacrylic acid. nih.govscispace.com This degradation pathway not only reduces the yield of the desired alcohol but also introduces byproducts that must be separated during purification.

Oxidation Reactions

The alcohol group of this compound is susceptible to oxidation, a process that typically occurs in a stepwise manner, first yielding an aldehyde and subsequently a carboxylic acid. This transformation can be achieved through both chemical and biological means.

Conversion to 3-Chloroacrolein

The initial oxidation of this compound targets the primary alcohol function, converting it to the corresponding aldehyde, 3-chloroacrolein. evitachem.comnih.gov This transformation is a key step in the metabolic pathway of the compound. asm.org 3-chloroacrolein is recognized as a highly reactive and cytotoxic intermediate. nih.gov Due to its reactivity, it is often not isolated and is directly converted to the more stable carboxylic acid in subsequent reaction steps. asm.org

Further Oxidation to 3-Chloroacrylic Acid

Following the formation of the aldehyde intermediate, further oxidation yields 3-chloroacrylic acid. asm.orgnih.govscispace.com This two-step oxidation from this compound to 3-chloroacrylic acid is a well-documented degradation pathway, particularly in environmental and microbial contexts. rug.nlresearchgate.net Both cis and trans isomers of this compound can be oxidized to their corresponding 3-chloroacrylic acid isomers. nih.gov Studies have shown that this conversion occurs in various microorganisms, such as Pseudomonas species, and in soil environments. nih.govresearchgate.net For instance, the degradation of the soil fumigant 1,3-dichloropropene first proceeds through hydrolysis to this compound, which is then oxidized to 3-chloroacrylic acid. scispace.comrug.nl

ReactantIntermediate ProductFinal Product
This compound3-Chloroacrolein3-Chloroacrylic acid

Enzymatic Oxidation Processes (e.g., Alcohol Dehydrogenase)

In biological systems, the oxidation of this compound is primarily catalyzed by enzymes. Alcohol dehydrogenase (ADH) is a key enzyme responsible for the initial oxidation step, converting this compound to 3-chloroacrolein. nih.govresearchgate.net This is analogous to the metabolic pathway of allyl alcohol, which is also metabolized by ADH. nih.gov Following this, aldehyde dehydrogenase enzymes catalyze the subsequent oxidation of 3-chloroacrolein to 3-chloroacrylic acid. nih.govscispace.com Studies with bacterial strains, such as Pseudomonas cichorii, have elucidated this enzymatic pathway, showing that the organism can utilize this compound for growth by converting it to 3-chloroacrylic acid, which is then further metabolized. asm.orgnih.govscispace.comrug.nl Crude extracts from Pseudomonas species have been shown to contain inducible alcohol dehydrogenase activity that effectively oxidizes chloroallyl alcohols. researchgate.netresearchgate.net

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom in this compound is attached to an sp2-hybridized carbon, making it generally less reactive towards nucleophilic substitution than a chlorine on a saturated carbon. However, under specific conditions, it can be displaced.

Formation of Propargyl Alcohol through Nucleophilic Attack

A notable transformation involving the chlorine atom is the conversion of this compound to propargyl alcohol. This reaction proceeds via a dehydrochlorination mechanism, which is a type of elimination reaction, rather than a direct substitution at the vinylic carbon. The process involves treatment with a strong base, such as aqueous sodium hydroxide (NaOH), often under heat and pressure. google.com A patented method describes the reaction of this compound with aqueous NaOH in the presence of liquid ammonia (B1221849) in an autoclave. google.com This process achieves high conversion and yield of propargyl alcohol. google.com

ReactantsConditionsProductReported Yield
This compound, Aqueous NaOH, Liquid AmmoniaHeating in autoclavePropargyl alcohol90.8%
Data sourced from a 1968 patent describing the synthesis process. google.com

Esterification and Derivative Formation

The alcohol group of this compound can react with carboxylic acids or their derivatives to form esters. This is a common reaction for alcohols and allows for the synthesis of a variety of derivatives with tailored properties.

The Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol with an acid catalyst, is a general method applicable for this transformation. wikipedia.org For example, this compound can be reacted with lactic acid to produce 3-chloroallyl lactate. ontosight.ai This esterification is typically catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid. vulcanchem.com The resulting esters, such as lactic acid, 3-chloroallyl ester, are of interest as they contain reactive sites—the chloro group and the allyl group—that can be used for further chemical modifications, including polymerization. ontosight.ai Another approach involves reacting an unsaturated halide like 2-chloroallyl chloride with a salt of a carboxylic acid in an aqueous medium to produce the corresponding ester. google.com

AlcoholAcid/Acid SaltEster Product
This compoundLactic AcidLactic acid, 3-chloroallyl ester ontosight.ai
Methallyl chlorideSodium Phthalate (B1215562)Dimethallyl phthalate google.com

Reactions with Phosphoryl Chloride to Form Esters

This compound reacts with phosphoryl chloride (POCl₃) to yield phosphoric esters. smolecule.com This type of reaction is a standard method for converting alcohols into phosphate (B84403) esters. wikipedia.org The process involves the nucleophilic attack of the alcohol's oxygen atom on the phosphorus atom of phosphoryl chloride.

The reaction typically proceeds in the presence of a base, such as pyridine, which serves to neutralize the hydrogen chloride (HCl) byproduct that is formed. wikipedia.org The general mechanism involves the formation of a dichlorophosphate (B8581778) ester intermediate after the first alcohol molecule reacts. Subsequent reactions with additional alcohol molecules can lead to the formation of di- and tri-substituted phosphate esters.

General Reaction Scheme: O=PCl₃ + 3 R-OH → O=P(OR)₃ + 3 HCl wikipedia.org

In the context of this compound, the reaction would be: O=PCl₃ + 3 HOCH₂CH=CHCl → O=P(OCH₂CH=CHCl)₃ + 3 HCl

Phosphoryl chloride is a versatile reagent in organic synthesis, and its reaction with alcohols can also be used for dehydration to form alkenes. masterorganicchemistry.com However, under controlled conditions without promoting elimination, the primary products with this compound are the corresponding phosphate esters. smolecule.com

Chemical Nature of Glucoside Conjugate Formation

In biological and environmental contexts, this compound (3-CAA) can undergo conjugation reactions, a key pathway in the metabolism of xenobiotics. nih.govwikipedia.org Specifically, it is known to form a glucoside conjugate. nih.govresearchgate.net This has been observed in leafy crops after the application of the herbicide clethodim, where 3-CAA is formed as a metabolite and subsequently conjugated. nih.govresearchgate.netnih.gov

The formation of a glucoside involves the attachment of a glucose molecule to the this compound. This process is a form of glycosylation. In metabolic systems, particularly in mammals, a similar process called glucuronidation occurs, where glucuronic acid is added to make substances more water-soluble for excretion. wikipedia.org The chemical linkage formed is a glycosidic bond between the hydroxyl group of the alcohol and the anomeric carbon of the glucose (or glucuronic acid). wikipedia.org

In plants, the metabolite has been identified as this compound glucoside (M15A), which was a significant metabolite found in spinach, accounting for 21–23% of the total radioactive residue in one study. fao.orgfao.org This conjugation increases the water solubility of the molecule, facilitating its transport and storage within the plant tissues.

Table 1: Key Features of this compound Glucoside Formation

FeatureDescription
Reactant This compound
Conjugating Agent Glucose (in plants)
Bond Type Glycosidic bond
Biological Context Metabolism of the herbicide clethodim in plants. nih.govresearchgate.netfao.org
Resulting Product This compound glucoside (M15A). fao.orgfao.org
Purpose Increased water solubility, detoxification, transport, and storage. wikipedia.org

Isomerization Studies (cis-trans Interconversion)

This compound exists as two geometric isomers: cis (or Z) and trans (or E), which differ in the spatial arrangement of the substituents around the carbon-carbon double bond. The potential for interconversion between these isomers is a subject of study, as the stereochemistry can influence their reactivity and biological activity.

Studies on the metabolism of cis- and trans-3-chloroallyl alcohol by a Pseudomonas species isolated from soil indicated that the isomers are metabolically distinct. acs.org The bacterium converted the cis-alcohol to cis-3-chloroacrylic acid and the trans-alcohol to trans-3-chloroacrylic acid, with no evidence of prior isomerization of either the alcohols or the intermediate acids. acs.org This suggests that under these specific biological conditions, the cis and trans configurations are stable.

However, the conversion between cis and trans forms can be facilitated under certain chemical reaction conditions. smolecule.com For instance, studies involving allylic systems have shown that isomerization can occur. One possible mechanism for interconversion is a reversible 1,3-migration of the hydroxyl group. This has been observed in similar allylic alcohols like cinnamyl alcohol, where it interconverts with its isomer, 1-phenyl-2-propen-1-ol. acs.org Such a rearrangement in this compound would proceed through a transient intermediate, allowing for rotation and reformation of the double bond in either the cis or trans configuration.

Another potential pathway for isomerization involves radical intermediates. Research on the addition of hydrogen bromide to allenes has shown that rearrangements can occur among allylic radical species, which could facilitate cis-trans isomerization. nih.gov While specific studies detailing the conditions that promote the interconversion of this compound isomers are not extensively documented in the provided results, the principles of allylic rearrangements suggest that such transformations are chemically feasible, likely requiring energy input such as heat or light, or the presence of a suitable catalyst or reactive species. smolecule.com

Metabolic Transformations and Environmental Biotransformation

Hepatic Metabolism Pathways (Focus on Chemical Transformations)

In mammalian systems, the liver is the primary site for the metabolism of xenobiotics, including 3-chloroallyl alcohol. The hepatic metabolism of this compound is characterized by enzymatic reactions that aim to detoxify and facilitate its excretion.

The initial and rate-limiting step in the metabolism of primary alcohols is typically oxidation, a reaction catalyzed by alcohol dehydrogenase (ADH) in the cytoplasm of hepatocytes. While specific studies on this compound are limited, the metabolic pathway is understood to be analogous to that of similar allylic alcohols. ADH, a NAD⁺-dependent enzyme, oxidizes this compound to its corresponding aldehyde, 3-chloroacrolein (B1609247).

Another significant enzyme system involved in alcohol metabolism is the microsomal ethanol-oxidizing system (MEOS), with cytochrome P450 2E1 (CYP2E1) being the key enzyme. This system becomes particularly important at higher concentrations of alcohol. It is plausible that CYP2E1 also contributes to the oxidation of this compound to 3-chloroacrolein.

Table 1: Key Enzymes in the Hepatic Metabolism of this compound

Enzyme FamilySpecific Enzyme (Example)Cellular LocationRole in this compound Metabolism
Alcohol DehydrogenaseADH1CytosolOxidation of this compound to 3-chloroacrolein
Cytochrome P450CYP2E1Endoplasmic ReticulumPotential ancillary oxidation of this compound

The oxidation of this compound leads to the formation of 3-chloroacrolein, a highly reactive and electrophilic α,β-unsaturated aldehyde. This intermediate is significantly more toxic than the parent alcohol. The reactivity of 3-chloroacrolein is attributed to its ability to readily undergo nucleophilic addition reactions, particularly with cellular macromolecules such as proteins and DNA. This adduction can lead to cellular damage and toxicity.

Further metabolism of 3-chloroacrolein can occur via aldehyde dehydrogenase (ALDH), which oxidizes it to 3-chloroacrylic acid. This carboxylic acid is generally less reactive and more water-soluble, facilitating its excretion from the body.

Plant Metabolism Pathways

This compound can be formed in the environment from the degradation of certain pesticides and may subsequently be taken up by plants. The metabolic processes within plant systems are crucial for understanding its environmental fate and potential for phytoremediation.

Studies on the uptake and movement of small, chlorinated organic molecules in plants suggest that this compound can be absorbed from the soil by the roots and subsequently translocated to other parts of the plant. The efficiency of this process is influenced by factors such as soil type, plant species, and the physicochemical properties of the compound. While specific translocation data for this compound is not extensively documented, its moderate water solubility suggests it can be transported within the plant's vascular system.

Within plant tissues, this compound can undergo enzymatic transformations. Similar to hepatic metabolism, plant alcohol dehydrogenases can oxidize this compound to 3-chloroacrolein, which is then likely converted to 3-chloroacrylic acid by aldehyde dehydrogenases.

Additionally, under certain metabolic conditions, reductive pathways may also be active. It is hypothesized that reductases within the plant could potentially convert this compound to 3-chloro-1-propanol, although this is considered a minor pathway. The primary metabolic route in plants is generally oxidative, leading to the formation of the corresponding carboxylic acid.

Table 2: Potential Metabolic Conversions of this compound in Plants

Initial CompoundMetabolic ProcessKey Enzyme (Family)Resulting Compound
This compoundOxidationAlcohol Dehydrogenase3-Chloroacrolein
3-ChloroacroleinOxidationAldehyde Dehydrogenase3-Chloroacrylic Acid
This compoundReductionReductase3-Chloro-1-propanol

Microbial Degradation and Bioremediation Research

Microorganisms play a pivotal role in the environmental degradation of a wide array of organic compounds, including halogenated alcohols like this compound. Research in this area is focused on identifying microbial strains and consortia capable of efficiently breaking down this compound.

Several bacterial strains have been shown to utilize chloroallyl alcohols as a carbon source. The degradation pathways often involve initial oxidation of the alcohol group, similar to the pathways observed in mammals and plants. Some microorganisms possess dehalogenase enzymes that can cleave the carbon-chlorine bond, a critical step in the detoxification of the molecule.

Cometabolism is another important mechanism observed in microbial degradation. In this process, microorganisms degrading other substrates can fortuitously transform this compound. For instance, bacteria growing on 2-chloroallyl alcohol have been found to cometabolically degrade other chloroallyl alcohol isomers.

Bioremediation strategies leveraging these microbial capabilities are an active area of research. The use of mixed microbial cultures has shown promise for the efficient removal of chloroallyl alcohols from contaminated soil and water. These mixed cultures often exhibit a broader range of catabolic activities and can achieve more complete degradation of the target compound.

Role of Specific Microbial Cultures (e.g., M. trichosporium, Pseudomonas cichorii)

Microbial action is the principal driver for the breakdown of this compound in the environment. Various bacterial species have been identified as capable of utilizing this compound or its metabolites.

Pseudomonas Species: Certain Pseudomonas species are known to metabolize this compound. The metabolic pathway involves the initial oxidation of the alcohol. This process converts this compound first into 3-chloroacrolein and subsequently into 3-chloroacrylic acid who.int. Pseudomonas cichorii has been specifically shown to be involved in the degradation of the resulting 3-chloroacrylic acid isomers, utilizing them as a source of carbon and energy ethz.ch. This demonstrates a complete pathway from the initial alcohol to intermediates that can enter central metabolic cycles.

Methylosinus trichosporium: The methanotrophic bacterium Methylosinus trichosporium OB3b is well-documented for its ability to co-metabolize a wide range of chlorinated hydrocarbons, including trichloroethylene (B50587) (TCE) and vinyl chloride nih.gov. This degradation capability is attributed to the expression of the soluble methane (B114726) monooxygenase (sMMO) enzyme system nih.govnih.gov. While direct studies on this compound are not extensively detailed, the broad-substrate specificity of sMMO suggests a high potential for the oxidation and degradation of this chlorinated alcohol. The process is cometabolic, meaning the bacterium does not use the chlorinated compound as its primary energy source but degrades it in the presence of methane or methanol (B129727) nih.gov.

The table below summarizes the roles of these microbial cultures in the degradation of this compound and its key metabolite.

Microbial CultureRole in DegradationKey Enzymes ImplicatedMetabolites Formed
Pseudomonas cichorii Utilizes cis- and trans-3-chloroacrylic acid (a metabolite of this compound) as a sole carbon source. ethz.chChloroacrylic Acid Dehalogenases ethz.chMalonate semialdehyde ethz.ch
Pseudomonas sp. Oxidizes this compound.Alcohol Dehydrogenase, Aldehyde Dehydrogenase3-Chloroacrolein, 3-Chloroacrylic acid who.int
Methylosinus trichosporium OB3b Co-metabolizes various chlorinated hydrocarbons, indicating potential for this compound degradation. nih.govMethane Monooxygenase (sMMO) nih.govnih.govOxidized intermediates

Enzymatic Dehalogenation Mechanisms (e.g., Haloalkane Dehalogenase, Chloroacrylic Acid Dehalogenases)

The cleavage of the carbon-halogen bond is a critical step in the detoxification and mineralization of this compound. This is accomplished by a class of enzymes known as dehalogenases.

Haloalkane Dehalogenases: This family of enzymes catalyzes the hydrolytic cleavage of carbon-halogen bonds in a variety of halogenated aliphatic compounds ebi.ac.ukwikipedia.org. The reaction replaces the halogen with a hydroxyl group, producing an alcohol, a halide ion, and a proton ebi.ac.uk. Haloalkane dehalogenases exhibit broad substrate specificity and are known to act on haloalcohols qmul.ac.uk. Their mechanism involves an α/β-hydrolase fold and a catalytic pentad in the active site, which is typically buried in a hydrophobic cavity wikipedia.org. These enzymes play a crucial role in the initial steps of detoxification for many environmental pollutants ebi.ac.uk.

Chloroacrylic Acid Dehalogenases: Following the initial oxidation of this compound to 3-chloroacrylic acid, specific dehalogenases act on this intermediate. Bacteria have evolved distinct enzymes to handle the different isomers of this compound. For instance, Pseudomonas cichorii and Burkholderia cepacia produce separate, inducible dehalogenases specific for cis-3-chloroacrylic acid and trans-3-chloroacrylic acid ethz.chnih.gov. These enzymes catalyze the hydrolytic dehalogenation of their respective substrates to produce malonate semialdehyde ethz.ch. Structural studies on cis-3-chloroacrylic acid dehalogenase (cis-CaaD) have elucidated the catalytic residues essential for its function, providing insight into the precise mechanism of substrate binding and dehalogenation nih.gov.

The enzymatic process is summarized in the table below.

Enzyme FamilySubstrate ExampleMechanism of ActionProduct
Haloalkane Dehalogenase Halogenated AlcoholsHydrolytic cleavage of the carbon-halogen bond. ebi.ac.ukmdpi.comAlcohol, Halide ion
cis-3-Chloroacrylic Acid Dehalogenase cis-3-Chloroacrylic acidSpecific hydrolytic dehalogenation. ethz.chnih.govMalonate semialdehyde ethz.ch
trans-3-Chloroacrylic Acid Dehalogenase trans-3-Chloroacrylic acidSpecific hydrolytic dehalogenation. ethz.chnih.govMalonate semialdehyde ethz.ch

Mineralization Processes and Environmental Cycling

The complete degradation, or mineralization, of this compound involves its conversion to inorganic compounds such as carbon dioxide, water, and chloride ions. This process prevents the long-term persistence of the compound or its organic metabolites in the environment.

The environmental cycling of this compound begins with its formation from parent compounds like the soil fumigant 1,3-dichloropropene (B49464) frontiersin.orgregulations.gov. Once formed in soil or water, it is subject to rapid microbial degradation. The aerobic aquatic metabolism half-life is approximately 1.2 days regulations.gov.

The mineralization pathway proceeds as follows:

Formation: this compound is formed via the hydrolysis of 1,3-dichloropropene in soil and aquatic environments regulations.gov.

Oxidation: Microbial alcohol and aldehyde dehydrogenases oxidize this compound to 3-chloroacrylic acid who.int.

Dehalogenation: Specific chloroacrylic acid dehalogenases remove the chlorine atom, forming malonate semialdehyde ethz.ch.

Central Metabolism: Malonate semialdehyde is further metabolized by malonate semialdehyde decarboxylase to acetaldehyde, which can then enter the central intermediary metabolism of the microorganisms and be completely mineralized ethz.ch.

Environmental Fate and Transport Studies

Degradation Kinetics in Soil and Water

The degradation of 3-Chloroallyl alcohol is significantly influenced by microbial activity, leading to relatively rapid dissipation in metabolically active environments.

The persistence of this compound is generally low in aerobic environments due to rapid metabolism. In laboratory studies, its half-life (DT50) in aerobic soil is typically less than a day. herts.ac.uk Similarly, in aquatic systems with active microbial populations, the aerobic aquatic metabolism half-life is very short. regulations.gov In the absence of metabolic activity, however, the compound is significantly more stable. regulations.gov

One study noted that the half-life of this compound in soil is two days or less, attributing this rapid breakdown to microbial activity. epa.gov In contrast, under conditions without metabolic activity, this compound can form from the hydrolysis of its parent compound, 1,3-D, and persist for longer periods, with formation reaching up to 77% of the applied 1,3-D by day 22 in one study. regulations.gov

Environmental CompartmentHalf-Life (DT50)SourceNotes
Aerobic Aquatic Metabolism1.2 days regulations.govIndicates rapid dissipation in metabolically active waters.
Aerobic Soil (Typical, Lab)0.38 days herts.ac.ukLab studies showed a range of 0.12-0.59 days. herts.ac.uk
Soil (General)≤ 2 days epa.govDegradation is primarily due to microbial activity. epa.gov

The degradation of this compound is profoundly influenced by the presence and activity of microorganisms. Its half-life of two days or less in soil is directly attributed to microbial action. epa.gov The rapid dissipation observed in aerobic aquatic metabolism studies further underscores the critical role of microbial communities in its breakdown. regulations.gov

While specific studies detailing the precise effects of pH and soil organic matter (SOM) on the degradation of this compound are not extensively documented in the provided search results, general principles of soil science allow for well-founded inferences.

pH: Soil pH is a master variable that controls microbial community structure, enzyme activities, and the bioavailability of compounds. nih.govresearchgate.net Generally, neutral to slightly acidic pH ranges (5.5 to 7.5) tend to support the highest microbial activity and thus the most rapid degradation of organic matter. nih.gov Extreme pH values, either highly acidic or alkaline, can create a suboptimal environment for many microorganisms, potentially slowing degradation rates. nih.gov

Soil Organic Matter (SOM): The content and composition of SOM can affect degradation in multiple ways. Higher organic matter can support a larger and more diverse microbial population, which could enhance degradation. nih.gov However, organic matter also provides surfaces for the adsorption of chemicals, a process that can reduce their bioavailability to microorganisms and thus slow degradation. nih.govau.dk The interaction between a chemical and SOM is complex and depends on the specific properties of both the chemical and the organic matter.

Mobility and Persistence in Environmental Matrices

The physical and chemical properties of this compound suggest it is a mobile compound in the environment, with a low potential for long-term persistence in biologically active soils.

This compound is characterized by properties that lead to high mobility in soil. herts.ac.uk Its low octanol-water partition coefficient (Log P) indicates that it is relatively hydrophilic. herts.ac.uk This is further supported by its low soil organic carbon-water (B12546825) partitioning coefficient (Koc), which signifies a weak tendency to adsorb to soil organic matter. herts.ac.uk A low Koc value is a key indicator of a substance's potential to move through the soil profile with water. herts.ac.uk The compound is also noted to be more soluble than its parent, 1,3-dichloropropene (B49464), which contributes to its potential to remain in the water column. regulations.gov

ParameterValueInterpretationSource
Log P (Octanol-water partition coefficient)0.52Low potential for bioaccumulation in fatty tissues. herts.ac.uk
Koc (Soil organic carbon-water partitioning coefficient)8.23 mL g⁻¹Very Mobile herts.ac.uk
Kd (Soil-water partition coefficient)0.10 mL g⁻¹Very Mobile herts.ac.uk
GUS Leaching Potential Index-1.27Low leachability herts.ac.uk

Note: The GUS index suggests low leachability, which may seem contradictory to the "Very Mobile" interpretation from Koc/Kd values. This can occur due to the rapid degradation (short half-life) of the compound, which is also factored into the GUS calculation. A substance that degrades quickly may not persist long enough to leach to groundwater, despite being highly mobile.

As a mobile degradation product of 1,3-dichloropropene, this compound has been a target analyte in groundwater monitoring studies. regulations.govepa.gov Its potential to leach from the upper soil layers is a recognized transport pathway. Field studies have detected the compound in the upper 3 meters of soil. epa.gov

Targeted groundwater monitoring has confirmed the presence of this compound in some samples. regulations.gov However, its detection is not universal. For instance, in one prospective groundwater study, this compound was not detected at or above its limit of quantification of 0.10 µg/L in any groundwater samples collected. regulations.gov This variability in detection highlights the interplay between its mobility and its rapid degradation, where the rate of breakdown can prevent the compound from reaching deeper groundwater resources in significant concentrations. regulations.gov

Volatilization and Formation of Bound Residues

Compared to its parent compound, 1,3-dichloropropene, which has volatilization as its primary dissipation pathway, this compound is less volatile. regulations.gov This characteristic, combined with its higher solubility, means it is more likely to remain within the soil and water column rather than escaping to the atmosphere. regulations.gov

The formation of non-extractable, or "bound," residues occurs when a chemical or its metabolites become physically sequestered within the soil matrix or chemically bonded to soil components like humic substances. nih.govpfmodels.org While specific studies on bound residue formation for this compound are limited, one study on a sandy-loam soil found that up to 35% of the applied radioactivity from the parent compound was extractable as this compound twenty weeks after application. epa.gov This finding suggests a degree of persistence and availability over an extended period in that specific soil type, which could be a precursor to the formation of more tightly bound residues over time as microbial degradation and chemical reactions proceed. epa.govau.dk

Advanced Analytical Methodologies for 3 Chloroallyl Alcohol Research

Chromatographic and Spectrometric Techniques

Gas chromatography coupled with mass spectrometry (GC/MS) stands as a primary technique for the analysis of 3-chloroallyl alcohol. This method offers high resolution for separating complex mixtures and definitive identification based on mass spectra.

GC/MS is extensively utilized for the quantitative determination of this compound, often in the context of monitoring its presence as a degradation product of soil fumigants like 1,3-dichloropropene (B49464). The methodology typically involves the separation of the analyte on a capillary column followed by detection using a mass spectrometer, which provides both qualitative and quantitative data. The mass spectrometer can be operated in different modes, such as full scan to identify unknown compounds or selected ion monitoring (SIM) for enhanced sensitivity in quantifying target analytes.

Commonly, the analysis of this compound by GC/MS involves electron impact (EI) ionization. The resulting mass spectra of alcohols often show a small or absent molecular ion peak, with fragmentation patterns characterized by alpha-cleavage (the breaking of a C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule) libretexts.orgyoutube.comlibretexts.orgyoutube.com.

Due to the polar nature of the hydroxyl group in this compound, derivatization is a common and often necessary step in sample preparation prior to GC/MS analysis. This process converts the analyte into a less polar and more volatile compound, improving its chromatographic behavior and detection.

Isobutyl Carbonate Derivatization: A widely used derivatization strategy for this compound involves its conversion to 3-chloroallyl isobutyl carbonate. This is achieved by reacting the alcohol with isobutyl chloroformate. This derivatization enhances the compound's volatility and thermal stability, making it highly suitable for GC/MS analysis.

Trifluoroacetic Anhydride (B1165640) (TFAA) Derivatization: Trifluoroacetic anhydride is a powerful acylating agent that readily reacts with alcohols to form stable and volatile trifluoroacetyl esters sigmaaldrich.commdpi.comsigmaaldrich.comnih.gov. This derivatization significantly increases the analyte's volatility and can enhance its detectability, particularly with an electron capture detector (ECD) sigmaaldrich.com. A typical procedure involves dissolving the sample in an appropriate solvent (e.g., benzene), adding TFAA, and often a base catalyst like trimethylamine (B31210) to facilitate the reaction, followed by heating sigmaaldrich.comsigmaaldrich.com. The resulting trifluoroacetyl derivative is then extracted and analyzed by GC/MS mdpi.comnih.govresearchgate.net. While specific applications of TFAA for this compound are not extensively detailed in readily available literature, the general reactivity of TFAA with alcohols suggests it is a viable and effective derivatization strategy sigmaaldrich.commdpi.comsigmaaldrich.comnih.gov.

Detection Limits and Quantification Methodologies (LOD, LOQ)

The sensitivity of analytical methods for this compound is critical, especially when monitoring trace levels in environmental samples. The limit of detection (LOD) and limit of quantification (LOQ) are key parameters that define the performance of these methods. For the analysis of this compound in water samples using GC/MS after derivatization to its isobutyl carbonate form, established methods have demonstrated high sensitivity.

ParameterValue (in µg/L)
Limit of Detection (LOD)Not specified in some studies
Limit of Quantification (LOQ)0.10

In some targeted groundwater monitoring studies, the LOQ for this compound has been reported as 0.10 µg/L regulations.gov. It is important to note that the stability of the analytes in water samples can be a factor affecting detection and quantification regulations.gov.

Challenges in Distinguishing Isomers and Degradation Metabolites

A significant analytical challenge in the study of this compound is the differentiation of its cis and trans isomers and its degradation products.

Isomer Distinction: this compound exists as two geometric isomers: cis-3-chloroallyl alcohol and trans-3-chloroallyl alcohol. These isomers can exhibit different biological activities and toxicities, making their individual detection and quantification important. Chromatographic separation of these isomers can be challenging due to their similar physical and chemical properties. However, high-resolution capillary GC columns can often achieve baseline separation, allowing for their individual quantification chromforum.orgresearchgate.netnih.govnih.gov. Mass spectrometry can also aid in their differentiation, as subtle differences in their fragmentation patterns may be observed.

Degradation Metabolites: In the environment and in biological systems, this compound can be metabolized to other compounds. A key metabolite is 3-chloroacrylic acid, which also exists as cis and trans isomers regulations.gov. The analysis of this acidic metabolite alongside the parent alcohol requires methods that can effectively extract and analyze both neutral and acidic compounds. Often, a separate derivatization step, such as esterification, is necessary for the GC/MS analysis of the carboxylic acid. The presence of these metabolites complicates the analytical process, requiring robust separation and detection methods to accurately profile the fate of this compound regulations.gov.

Application of Isotope Techniques in Metabolic Tracking

Stable isotope labeling is a powerful tool for elucidating metabolic pathways and understanding the fate of a compound in a biological or environmental system nih.govnih.govmssm.eduspringernature.comnih.govnih.govresearchgate.netalwsci.comvanderbilt.edufrontiersin.orgresearchgate.netresearchgate.net. This technique involves introducing a compound that has been synthesized with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), into the system of interest.

The isotopically labeled this compound would be administered to the system (e.g., a cell culture, a whole organism, or a soil microcosm). At various time points, samples would be collected and analyzed, typically by mass spectrometry nih.govnih.govmssm.eduspringernature.comnih.govnih.govresearchgate.netalwsci.comvanderbilt.edufrontiersin.orgresearchgate.netresearchgate.net. The mass spectrometer can distinguish between the naturally occurring (¹²C) and the labeled (¹³C) compounds based on their mass difference. By tracking the appearance of the ¹³C label in various metabolites, researchers can definitively trace the metabolic conversion of this compound.

Applications and Derivatives in Organic Synthesis

Intermediate in Fine Chemical Synthesis

3-chloroallyl alcohol serves as a crucial intermediate in the synthesis of a variety of fine chemicals. Its utility is particularly notable in the development of agrochemicals and as a precursor to valuable pharmaceutical intermediates.

While direct, large-scale synthesis of commercial agrochemicals using this compound as a primary starting material is not extensively documented in publicly available literature, its role as a significant metabolite of certain herbicides establishes a critical link to the agrochemical sector. For instance, this compound is recognized as a metabolite of the herbicide clethodim (B606718). nih.gov This metabolic relationship underscores the importance of understanding the chemical properties and reactivity of this compound in the context of developing new and effective crop protection agents. The study of such metabolites is crucial for assessing the environmental fate and biological activity of the parent herbicides.

The dual functionality of this compound makes it a potential precursor for a range of pharmaceutical intermediates. Although specific industrial-scale syntheses are often proprietary, the chemical literature provides insights into how this molecule can be utilized. The hydroxyl group can undergo various transformations such as esterification and etherification, while the double bond allows for addition reactions. nih.gov These reactions enable the introduction of diverse functional groups and the extension of the carbon skeleton, which are fundamental steps in the synthesis of complex pharmaceutical compounds.

The table below summarizes the key reactive sites of this compound and the types of reactions they can undergo, highlighting its versatility as a precursor.

Functional GroupType of ReactionPotential Synthetic Application
Alcohol (-OH)Esterification, Etherification, OxidationIntroduction of ester and ether linkages, conversion to aldehydes or carboxylic acids.
Alkene (C=C)Addition Reactions (e.g., hydrogenation, halogenation, epoxidation)Saturation of the double bond, introduction of new functional groups across the double bond.
Chlorine (-Cl)Nucleophilic SubstitutionReplacement of the chlorine atom with other functional groups. nih.gov

Building Block for Complex Organic Molecules

The inherent reactivity of its alkene and alcohol functionalities makes this compound a versatile building block for the construction of more complex organic molecules, including those with specific stereochemistry.

The synthetic utility of this compound lies in the ability to selectively or sequentially react its two primary functional groups. The hydroxyl group can be protected to allow for transformations on the double bond, or the double bond can be modified prior to reactions involving the alcohol. For example, the double bond can participate in cycloaddition reactions or be subjected to oxidative cleavage. The alcohol, on the other hand, can be oxidized to an aldehyde or a carboxylic acid, or converted into a better leaving group for substitution reactions. This orthogonal reactivity is a powerful tool for synthetic chemists to build molecular complexity.

Chiral 3-halo-1,2-propanediol derivatives are valuable building blocks in the synthesis of various pharmaceuticals. While direct asymmetric synthesis from this compound is a challenging endeavor, its structure provides a template for accessing such chiral molecules. For instance, the asymmetric epoxidation of the double bond in a protected form of this compound could lead to a chiral epoxide, which can then be opened to yield a chiral diol. Subsequent manipulation of the chlorine atom would provide access to a range of 3-halo-1,2-propanediol derivatives.

The following table outlines a hypothetical synthetic pathway to a chiral 3-halo-1,2-propanediol derivative starting from this compound.

StepReactionIntermediate/Product
1Protection of the alcohol groupProtected this compound
2Asymmetric epoxidationChiral epoxide
3Ring-opening of the epoxideChiral diol
4(Optional) Modification of the halideChiral 3-halo-1,2-propanediol derivative

Role in Material Science Research (Theoretical and Structural Interest)

While the direct application of this compound in commercial materials is not widespread, its structural features and reactivity are of theoretical interest in material science. The presence of both a polymerizable double bond and a reactive hydroxyl group suggests its potential as a monomer or comonomer in the synthesis of functional polymers.

Research into the polymerization of related chlorinated allyl alcohols, such as 2-chloro-2-propen-1-ol, has demonstrated the feasibility of creating oligomers and polymers with unique properties. For instance, chromium(III) complexes have been shown to catalyze the oligomerization of 2-chloroallyl alcohol, yielding poly(2-chloroallyl alcohol). Such polymers, bearing reactive chlorine and hydroxyl groups along their chains, could be of interest for further functionalization to create materials with tailored properties for applications such as coatings, adhesives, or as reactive polymer supports.

The structural characteristics of this compound, including bond lengths, bond angles, and electronic properties, are also of fundamental interest for computational and theoretical studies in material science. Understanding these properties at a molecular level can provide insights into the potential behavior of polymers and other materials derived from this compound.

Q & A

Q. Advanced Research Focus

  • PCR amplification : Target the dhaA gene (shared between Pseudomonas cichorii and Rhodococcus spp.) to track gene dissemination .
  • Metagenomic sequencing : Identify plasmid-borne dehalogenase operons in adapted soils .
  • Conjugation assays : Use antibiotic-resistant donor strains to demonstrate gene transfer to recipient Pseudomonas spp. .

How do researchers validate 3-CAA metabolite persistence in agricultural systems, such as tomato crops?

Basic Research Focus
Monitor 3-CAA and its metabolites (e.g., 3-chloroacrylic acid) in plant tissues using GC-MS. Studies show 3-CAA residues in tomato leaves degrade to non-detectable levels within 120 hours post-fumigation, with rapid conversion to plant metabolites (e.g., malonic acid semialdehyde) . Validate via comparative LC-MS/MS profiling of fumigated vs. control plants .

What statistical methods address variability in groundwater monitoring data for 3-CAA and its metabolites?

Advanced Research Focus
Apply non-parametric tests (e.g., Kruskal-Wallis) to account for non-normal distributions in detection frequencies. Use Monte Carlo simulations to model uncertainty in LOQ-exceedance scenarios, incorporating variables like soil porosity and rainfall patterns .

How can researchers optimize enrichment cultures for isolating novel 3-CAA-degrading bacteria?

Q. Basic Research Focus

  • Use minimal media with 3-CAA as the sole carbon source.
  • Pre-treat soil samples with repeated 3-CAA exposure to enrich for adapted consortia .
  • Screen isolates via PCR for dhaA and dehalogenase activity assays .

What criteria determine the selection of in vitro vs. in vivo models for 3-CAA toxicity studies?

Q. Advanced Research Focus

  • In vitro : Use hepatic cell lines (e.g., HepG2) to assess metabolic activation and genotoxicity (Comet assay).
  • In vivo : Prioritize rodent models for acute toxicity (LD₅₀) and neurobehavioral endpoints, guided by PBPK-predicted Cmax thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.